molecular formula C7H6F2N2O2 B1412944 2,4-Difluoro-6-nitrobenzylamine CAS No. 1806313-31-4

2,4-Difluoro-6-nitrobenzylamine

Cat. No.: B1412944
CAS No.: 1806313-31-4
M. Wt: 188.13 g/mol
InChI Key: NFISQBZUNIKKSL-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-nitrobenzylamine is an organic compound with the chemical formula C7H5F2N2O2. It is a derivative of benzylamine, where the benzene ring is substituted with two fluorine atoms and a nitro group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-6-nitrobenzylamine typically involves the reduction of 2,4-difluorobenzonitrile. One common method is to use a nitrile oxidoreductase enzyme to reduce 2,4-difluorobenzonitrile to 2,4-difluorobenzylamine . Another method involves the reduction of 2,4-difluorobenzonitrile using hydrogen and a catalyst such as Raney nickel or ruthenium precursor catalyst with diphosphine ligand and 2-butanediol .

Industrial Production Methods

For industrial production, the process often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of nitrile oxidoreductase in an environmentally friendly process is particularly suitable for industrial mass production due to its safe raw materials and high conversion rate .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-6-nitrobenzylamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with catalysts like Raney nickel or ruthenium precursor catalyst.

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic conditions to substitute the fluorine atoms.

Major Products

    Reduction: The major product is 2,4-difluoro-6-aminobenzylamine.

    Substitution: Depending on the nucleophile used, various substituted benzylamines can be formed.

Scientific Research Applications

2,4-Difluoro-6-nitrobenzylamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to create various pharmaceutical compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of dyes and agrochemicals due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-6-nitrobenzylamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobenzylamine: Similar in structure but lacks the nitro group, making it less reactive in certain chemical reactions.

    2,4-Difluoro-6-nitroaniline: Similar but with an aniline group instead of a benzylamine group, affecting its reactivity and applications.

Uniqueness

2,4-Difluoro-6-nitrobenzylamine is unique due to the presence of both fluorine and nitro groups on the benzene ring, which provides a combination of stability and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Properties

IUPAC Name

(2,4-difluoro-6-nitrophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O2/c8-4-1-6(9)5(3-10)7(2-4)11(12)13/h1-2H,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFISQBZUNIKKSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])CN)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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